molecular formula C30H38O7 B5282529 (2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one

(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one

Cat. No.: B5282529
M. Wt: 510.6 g/mol
InChI Key: MVFZFKNUNYNNOG-NGHQTVFFSA-N
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Description

(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core substituted with tert-butyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 4-tert-butylcyclohexanone with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both tert-butyl and trimethoxyphenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O7/c1-30(2,3)22-16-20(10-18-12-23(32-4)28(36-8)24(13-18)33-5)27(31)21(17-22)11-19-14-25(34-6)29(37-9)26(15-19)35-7/h10-15,22H,16-17H2,1-9H3/b20-10-,21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFZFKNUNYNNOG-NGHQTVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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